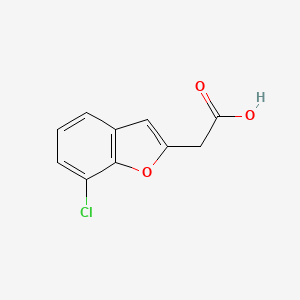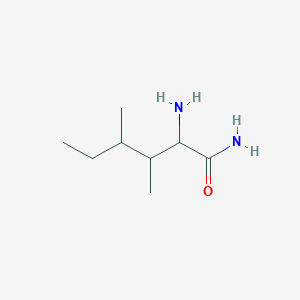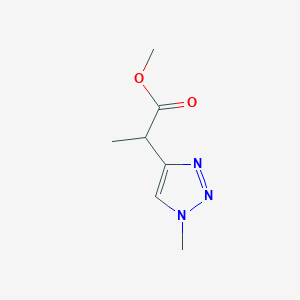![molecular formula C13H17N B13315161 N-[cyclopropyl(phenyl)methyl]cyclopropanamine](/img/structure/B13315161.png)
N-[cyclopropyl(phenyl)methyl]cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[cyclopropyl(phenyl)methyl]cyclopropanamine is an organic compound that features a cyclopropyl group attached to a phenylmethyl group, which is further connected to a cyclopropanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyclopropyl(phenyl)methyl]cyclopropanamine typically involves the reaction of cyclopropylamine with benzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of cyclopropylamine attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
N-[cyclopropyl(phenyl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropyl ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into cyclopropyl alcohols or amines.
Substitution: The compound can participate in substitution reactions, where the cyclopropyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclopropyl ketones or aldehydes.
Reduction: Cyclopropyl alcohols or amines.
Substitution: Halogenated cyclopropyl derivatives.
科学的研究の応用
N-[cyclopropyl(phenyl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[cyclopropyl(phenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
類似化合物との比較
Similar Compounds
Cyclopropylamine: A simpler analog with a single cyclopropyl group attached to an amine.
Benzylamine: Contains a phenylmethyl group attached to an amine.
Cyclopropylbenzene: Features a cyclopropyl group attached to a benzene ring.
Uniqueness
N-[cyclopropyl(phenyl)methyl]cyclopropanamine is unique due to the presence of both cyclopropyl and phenylmethyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C13H17N |
|---|---|
分子量 |
187.28 g/mol |
IUPAC名 |
N-[cyclopropyl(phenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C13H17N/c1-2-4-10(5-3-1)13(11-6-7-11)14-12-8-9-12/h1-5,11-14H,6-9H2 |
InChIキー |
BZRUGAZCUVPEMP-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(C2=CC=CC=C2)NC3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tert-butyl[(5-methylfuran-2-yl)methyl]amine](/img/structure/B13315099.png)
![[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13315106.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}butane-1,3-dione](/img/structure/B13315110.png)

![Tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate](/img/structure/B13315123.png)






